molecular formula C20H21N3O2 B11142045 2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11142045
M. Wt: 335.4 g/mol
InChI Key: FUQCXEAMUUBIHP-UHFFFAOYSA-N
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Description

2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoquinoline Core: Starting with a suitable precursor, the isoquinoline core can be constructed through cyclization reactions.

    Introduction of Functional Groups: Functional groups such as the isobutyl and pyridylmethyl groups can be introduced through alkylation or acylation reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often under specific conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Safety Measures: Ensuring safe handling of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, dichloromethane, and water.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Pyridylmethyl Derivatives: Compounds with the pyridylmethyl group attached to different cores.

Uniqueness

2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-14(2)12-23-13-18(16-8-3-4-9-17(16)20(23)25)19(24)22-11-15-7-5-6-10-21-15/h3-10,13-14H,11-12H2,1-2H3,(H,22,24)

InChI Key

FUQCXEAMUUBIHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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